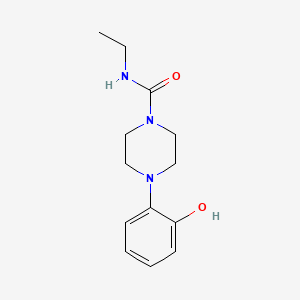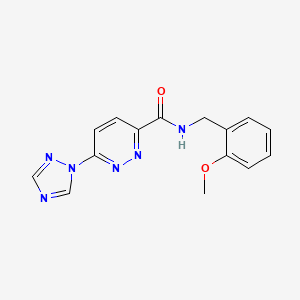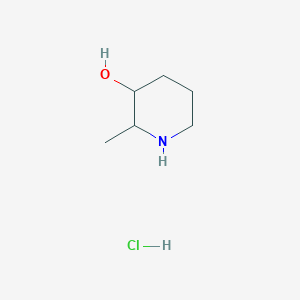
2-Methylpiperidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methylpiperidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1864051-72-8 . It has a molecular weight of 151.64 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO.ClH/c1-5-6(8)3-2-4-7-5;/h5-8H,2-4H2,1H3;1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
科学的研究の応用
1. Crystal Structure Analysis
The study by Dega-Szafran et al. (2006) focuses on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a compound related to 2-Methylpiperidin-3-ol hydrochloride. They report on its preparation, crystal structure, and molecular interactions, highlighting its significance in structural chemistry and molecular design (Dega-Szafran, Dulewicz, Dutkiewicz, & Kosturkiewicz, 2006).
2. Catalysis and Hydrodenitrogenation
Egorova et al. (2002) investigated the hydrodenitrogenation (HDN) of 2-methylpyridine, involving this compound. This study is crucial for understanding catalytic processes and the role of hydrogen atoms in these reactions (Egorova, Zhao, Kukula, & Prins, 2002).
3. Hydrodenitrogenation Mechanism Analysis
Oyama and Lee (2005) studied the hydrodenitrogenation mechanism of 2-methylpiperidine over various catalysts. Their work provides insight into the reaction mechanisms on nickel phosphide and sulfides, crucial for chemical engineering and process optimization (Oyama & Lee, 2005).
4. Influence of Halide Anions
Szafran et al. (2005) explored the molecular structure of N-methylpiperidine betaine monocation and its interaction with halide anions. This study is significant in the field of molecular chemistry, particularly in understanding the role of halide anions in molecular structures (Szafran, Dega-Szafran, Jaskólski, Addlagatta, & Dulewicz, 2005).
5. Absorption of Carbon Dioxide
Choi et al. (2012) investigated the absorption of carbon dioxide using mixed aqueous absorbents with 2-methylpiperidine as a promoter. Their research is relevant for environmental science and engineering, particularly in carbon capture technologies (Choi, Oh, Jo, Yoon, Jeong, & Nam, 2012).
6. Vibrational Spectra Analysis
Erdoğdu and Güllüoǧlu (2009) performed an analysis of the vibrational spectra of 2 and 3-methylpiperidine, which is essential for understanding the physical properties of these molecules and their applications in spectroscopy (Erdoğdu & Güllüoǧlu, 2009).
7. Fmoc Chemistry Application
Liu and Mayer (2013) reported on the Fmoc compatible procedure for the preparation of C-terminal thioester peptides using 2-methylpiperidine. This is crucial for peptide synthesis and pharmaceutical applications (Liu & Mayer, 2013).
Safety and Hazards
The compound has been classified under GHS07 and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . There are several precautionary statements associated with it, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
Piperidines, which “2-Methylpiperidin-3-ol hydrochloride” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
2-methylpiperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-6(8)3-2-4-7-5;/h5-8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUAUEZKXDSBLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

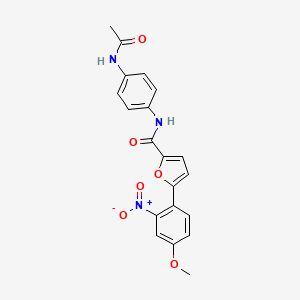
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B2625821.png)
![3-ethyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625823.png)
![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2625824.png)
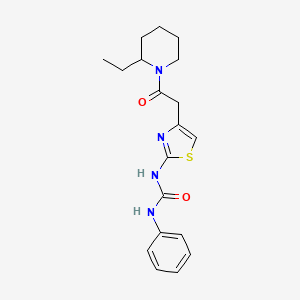
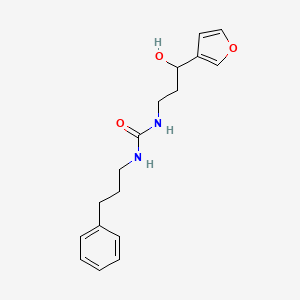
![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625834.png)
![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2625837.png)
